molecular formula C8H13F2NO B2628914 (1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane CAS No. 2101567-95-5

(1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2628914
CAS No.: 2101567-95-5
M. Wt: 177.195
InChI Key: DDUUZGMDYMAWRO-ZMONIFLSSA-N
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Description

(1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[321]octane is a bicyclic compound featuring a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane typically involves difluoromethylation reactions. These reactions can be performed using various reagents and catalysts. For example, difluoromethylation of C(sp^3)–H bonds can be achieved using electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often include ambient temperatures and biocompatible environments to ensure high yields and short reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes benefit from the development of novel difluoromethylation reagents and methods that allow for efficient and selective incorporation of the difluoromethoxy group onto the bicyclic structure .

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include difluorocarbene reagents, ClCF2H, and various metal-based catalysts . Reaction conditions often involve ambient temperatures and biocompatible environments to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, difluoromethylation reactions typically yield difluoromethylated derivatives of the original compound .

Mechanism of Action

The mechanism of action of (1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biomolecules, thereby modulating its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane is unique due to its bicyclic structure and the presence of the difluoromethoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(1S,5R)-3-(difluoromethoxy)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO/c9-8(10)12-7-3-5-1-2-6(4-7)11-5/h5-8,11H,1-4H2/t5-,6+,7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUUZGMDYMAWRO-MEKDEQNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101567-95-5
Record name rac-(1R,3S,5S)-3-(difluoromethoxy)-8-azabicyclo[3.2.1]octane
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